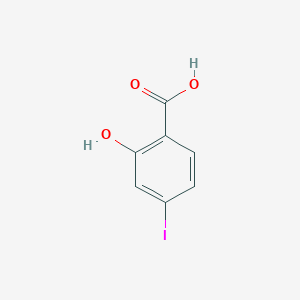

2-Hydroxy-4-iodobenzoic acid

概要

説明

2-Hydroxy-4-iodobenzoic acid, also known as 4-Iodosalicylic acid, is a compound with the empirical formula C7H5IO3 . It is used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes .

Synthesis Analysis

2-Iodobenzoic acid can be synthesized by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature has been reported .Molecular Structure Analysis

The molecular weight of 2-Hydroxy-4-iodobenzoic acid is 264.02 . The SMILES string representation is OC(=O)c1ccc(I)cc1O . The InChI key is UQOZVZTUJNRMBV-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX) are nonmetallic green oxidants with excellent recyclability . They can be regenerated from 2-iodobenzoic acid (2-IB) without requiring an external ligand except for water in the reoxidation step .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 229-234 °C . It is slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .科学的研究の応用

Organic Synthesis

2-Hydroxy-4-iodobenzoic acid is used as an organic building block in the field of organic synthesis . It is used as a reagent in various reactions due to its unique chemical properties.

Preparation of Nonexplosive Cyclic Hypervalent Iodine (III) Oxidants

In the field of chemical synthesis, 2-Hydroxy-4-iodobenzoic acid is used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . The method involves the use of Oxone® in aqueous solution under mild conditions at room temperature . The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . This method is highly reliable to selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine (III) compound .

Detection of Sulfhydryl Groups in Proteins

2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reagent for the detection of sulfhydryl groups in proteins . This application is particularly useful in the field of biochemistry and molecular biology.

Synthesis of Oligo (m -phenylene ethynylenes)

2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) . This application is particularly useful in the field of organic chemistry and materials science.

Synthesis of Detoxifiers of Organophosphorus Nerve Agents

2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a precursor in the preparation of various detoxifiers of organophosphorus nerve agents . This application is particularly useful in the field of medicinal chemistry and pharmacology.

Use as Anti-infective, Contraceptive Agent and X-ray Contrast Medium

4-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as an anti-infective, contraceptive agent and x-ray contrast medium for diagnostic radiology . This application is particularly useful in the field of medicine and healthcare.

Synthesis of Hypervalent Iodine (V) Reagents

2-Iodoxybenzoic acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant . It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities . This application is particularly useful in the field of organic chemistry.

Synthesis of (±)-Lycoricidine

2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a reactant in the synthesis of (±)-lycoricidine . This application is particularly useful in the field of medicinal chemistry.

Preparation of Dess-Martin Periodinane (DMP)

2-Iodobenzoic acid, which can be derived from 2-Hydroxy-4-iodobenzoic acid, is used as a precursor in the preparation of Dess-Martin periodinane (DMP) . DMP is a powerful and selective oxidant used in organic synthesis, particularly for the oxidation of alcohols to aldehydes and ketones .

Safety And Hazards

将来の方向性

The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . This opens up new possibilities for the use of this compound in various chemical reactions.

特性

IUPAC Name |

2-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOZVZTUJNRMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168598 | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-iodobenzoic acid | |

CAS RN |

16870-28-3 | |

| Record name | 2-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16870-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16870-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)